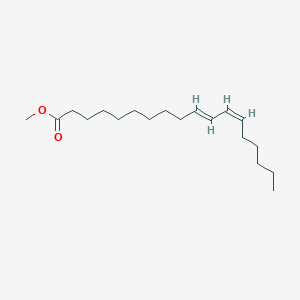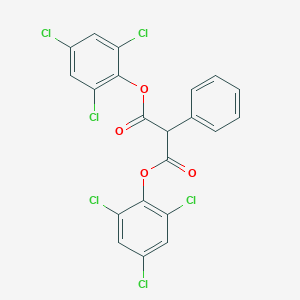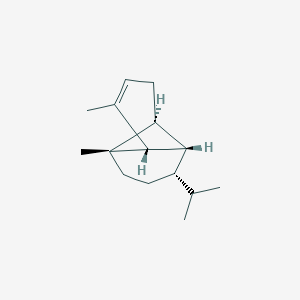
Copaeno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Unii-0V56hxq8N5” is the Unique Ingredient Identifier (UNII) for the substance known as Copaene . UNIIs are alphanumeric identifiers linked to a substance’s molecular structure or descriptive information, generated by the Global Substance Registration System (GSRS) of the Food and Drug Administration (FDA) .
Molecular Structure Analysis
Copaene has the molecular formula C15H24 . The InChIKey, which provides a unique text representation of the molecular structure, is VLXDPFLIRFYIME-BTFPBAQTSA-N .Aplicaciones Científicas De Investigación
Control de Plagas en la Agricultura
Copaeno: se ha identificado como un potente semioquímico para el control de plagas agrícolas, particularmente la mosca de la fruta mediterránea, Ceratitis capitata . La eficacia del compuesto como atrayente se puede utilizar en estrategias de manejo integrado de plagas (MIP) para reducir la dependencia de los pesticidas sintéticos, promoviendo así las prácticas de agricultura ecológica.
Farmacología
En la investigación farmacológica, This compound es un componente del aceite de copaiba, que se ha estudiado por sus propiedades antiinflamatorias . Este sesquiterpeno contribuye al potencial terapéutico del aceite, que incluye actividad en varios modelos farmacológicos, como la interacción con los receptores cannabinoides del tipo CB2 .
Industria Alimentaria
This compound: se encuentra en plantas productoras de aceites esenciales y contribuye a los perfiles de sabor y aroma de varios productos alimenticios . Su presencia en especias y hierbas se puede aprovechar para desarrollar agentes aromatizantes naturales, ofreciendo una alternativa a los aditivos sintéticos en la industria alimentaria.
Industria Cosmética
La industria cosmética valora This compound por sus propiedades aromáticas. Se utiliza en la formulación de perfumes y aromas, proporcionando una fragancia natural que puede mejorar el atractivo de los productos cosméticos . Además, sus posibles efectos antiinflamatorios podrían ser beneficiosos en las formulaciones de cuidado de la piel.
Ciencia de Materiales
This compound: ’s papel en la ciencia de los materiales está relacionado con su presencia en resinas naturales y oleorresinas, que se utilizan como agentes aglutinantes y por sus cualidades protectoras en varios materiales . La investigación sobre estos compuestos naturales puede conducir al desarrollo de materiales sostenibles con mayor durabilidad y beneficios ecológicos.
Ingeniería Química
En la ingeniería química, This compound se puede estudiar por sus propiedades fisicoquímicas, como su punto de ebullición y densidad, para comprender su comportamiento en diferentes procesos industriales . Este conocimiento es crucial para optimizar la extracción y aplicación de compuestos naturales en diversas soluciones de ingeniería.
Mecanismo De Acción
Copaene, also known as Unii-0V56hxq8N5, 0V56HXQ8N5, a-copaene, (-)-alpha-Copaene, or (-)-copaene, is a tricyclic sesquiterpene found in several essential oil-producing plants . This compound has been studied for its various biological activities, including its interaction with targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is known that copaene is present in several essential oil-producing plants , suggesting that its targets could be related to the biological processes influenced by these essential oils.
Mode of Action
It is known that copaene is an oily liquid hydrocarbon . It is suggested that Copaene may interact with its targets through hydrophobic interactions, given its chemical nature. More research is needed to fully understand the interaction of Copaene with its targets and the resulting changes.
Biochemical Pathways
It is known that copaene is a tricyclic sesquiterpene , suggesting that it may be involved in the terpenoid biosynthesis pathway. More research is needed to fully understand the biochemical pathways affected by Copaene and their downstream effects.
Pharmacokinetics
It is known that copaene is an oily liquid hydrocarbon , suggesting that it may have unique ADME properties due to its chemical nature. More research is needed to fully understand the pharmacokinetics of Copaene and their impact on its bioavailability.
Result of Action
Copaene has been studied for its cytotoxic, genotoxic/antigenotoxic, and antioxidant/oxidant activity on human lymphocyte cultures . It was found that Copaene significantly reduced cell proliferation at high concentrations .
Action Environment
The action of Copaene can be influenced by various environmental factors. For instance, the concentration of Copaene can significantly affect its cytotoxic effects . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of Copaene.
Análisis Bioquímico
Biochemical Properties
Copaene is involved in various biochemical reactions. It interacts with different enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit substantial biological activity in plants . It is also known to have antiproliferative and antioxidant properties .
Cellular Effects
Copaene has significant effects on various types of cells and cellular processes. It has been reported to inhibit the proliferation of primary rat neurons, N2a rat neuroblastoma cells, and human lymphocytes in a concentration-dependent manner . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, copaene exerts its effects through binding interactions with biomolecules and changes in gene expression . It does not significantly increase sister chromatid exchange (SCE) and micronucleus (MN) frequencies, indicating that it is not genotoxic .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of copaene change over time. It has been found to increase the total antioxidant capacity in primary rat neurons and N2a neuroblastoma cells, as well as in cultured human lymphocytes, when used at concentrations of 50 and 100 mg/L .
Dosage Effects in Animal Models
The effects of copaene vary with different dosages in animal models. At high concentrations (200 and 400 mg/L), copaene significantly reduces cell proliferation . No toxic or adverse effects have been reported at high doses .
Metabolic Pathways
Copaene is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Unii-0V56hxq8N5 can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "sodium acetate", "acetic acid", "sodium hydroxide", "ethanol", "diethyl ether" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethoxybenzaldehyde and ethyl acetoacetate in ethanol using sodium ethoxide as a catalyst to form 2,4-dimethoxychalcone.", "Step 2: Treatment of 2,4-dimethoxychalcone with hydrazine hydrate in ethanol under reflux to form 2,4-dimethoxyphenylhydrazone.", "Step 3: Cyclization of 2,4-dimethoxyphenylhydrazone with acetic acid and sodium acetate in ethanol to form 2,4-dimethoxy-1,3,5-triazine.", "Step 4: Reduction of 2,4-dimethoxy-1,3,5-triazine with sodium hydroxide in ethanol to form Unii-0V56hxq8N5.", "Step 5: Purification of Unii-0V56hxq8N5 by recrystallization from diethyl ether." ] } | |
Número CAS |
3856-25-5 |
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(2R,6R)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h5,9,11-14H,6-8H2,1-4H3/t11?,12-,13?,14+,15?/m1/s1 |
Clave InChI |
VLXDPFLIRFYIME-MFEYBKIZSA-N |
SMILES isomérico |
CC1=CC[C@@H]2C3[C@H]1C2(CCC3C(C)C)C |
SMILES |
CC1=CCC2C3C1C2(CCC3C(C)C)C |
SMILES canónico |
CC1=CCC2C3C1C2(CCC3C(C)C)C |
Otros números CAS |
3856-25-5 |
Pictogramas |
Health Hazard |
Sinónimos |
Copaene; 1,3-Dimethyl-8-(1-methylethyl)-tricyclo[4.4.0.02,7]dec-3-ene; 8-Isopropyl-1,3-dimethyl-tricyclo[4.4.0.02,7]dec-3-ene; (1R,2S,6S,7S,8S)-(-)-8-Isopropyl-1,3-dimethyl-tricyclo[4.4.0.02,7]dec-3-ene; (1R,2S,6S,7S,8S)-1,3-Dimethyl-8-(1-methylethyl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



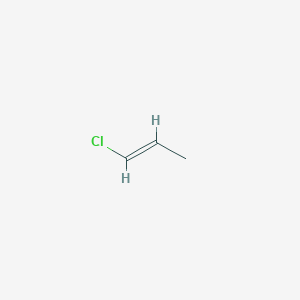
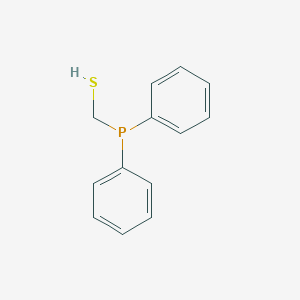
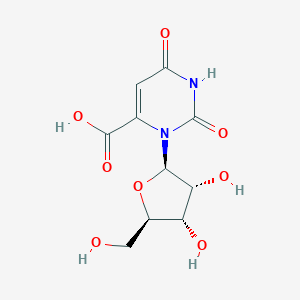
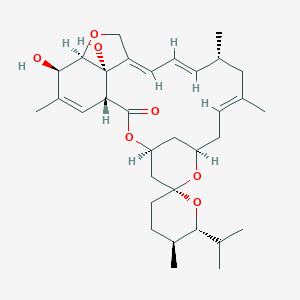
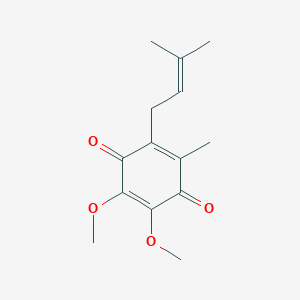

![2-[3-(2-Formylphenoxy)propoxy]benzaldehyde](/img/structure/B106563.png)
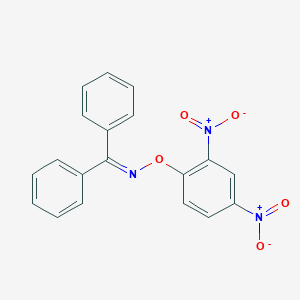


![Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate](/img/structure/B106576.png)
